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stellacyanin

Cat. No.: B1173104
CAS No.: 12738-61-3
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Description

Stellacyanin is a member of the phytocyanin subfamily of "blue" or Type I copper proteins, a class of molecules ubiquitously found in vascular seed plants and primarily involved in biological electron transfer reactions . This glycoprotein has a molecular weight of approximately 20 kDa and features a characteristic Greek key beta-barrel fold, forming a beta-sandwich structure that is more flattened and solvent-accessible than those found in related cupredoxins like plastocyanin or azurin . Its distinct spectroscopic properties and uniquely low redox potential (+180 to +280 mV) are largely defined by an atypical copper-binding site. Unlike most blue copper proteins which have a coordinating methionine ligand, this compound's copper ion is tetrahedrally coordinated by two histidine residues, one cysteine, and a glutamine, contributing to its unique characteristics . While its exact biological function is still under investigation, this compound is a vital subject for research. Studies indicate it is associated with the plant cell wall and is suggested to participate in oxidative cross-linking reactions for building polymeric cell wall material . A significant and well-defined research application is its role in the polymerization mechanism of natural lacquer sap from the Japanese lacquer tree, Rhus vernicifera . In this synergistic process, this compound is believed to modulate the concentration of phenoxy radicals at the emulsion interface, thereby ensuring the continuous oxidation of urushiol by laccase and enabling the smooth formation of a hard, cross-linked polymer film . This protein is also an excellent model for studying long-range intramolecular electron transfer and the impact of specific ligand fields on the geometric and electronic structure of metalloprotein active sites . Researchers utilize this compound to explore fundamental principles of bioinorganic chemistry and biological redox processes.

Properties

CAS No.

12738-61-3

Molecular Formula

C8H10N2

Synonyms

stellacyanin

Origin of Product

United States

Structural Biology of Stellacyanin: Insights from High Resolution Analysis

Global Protein Architecture and Folding

Secondary Structural Elements and Their Arrangement

The protein structure of stellacyanin is predominantly composed of β-strands that form the two β-sheets of the β-sandwich. wikipedia.orgnih.govnih.gov In addition to the β-strands, loop regions connecting these strands contain two α-helices. nih.govnih.gov This arrangement of secondary structural elements contributes to the characteristic Greek key β-barrel fold observed in this compound. wikipedia.org

Distinctive Features of the Phytocyanin-Like Fold in this compound

While sharing the general cupredoxin fold, this compound exhibits several features that are characteristic of the phytocyanin subfamily and distinguish it from other blue copper proteins. One of the key differences is a more flattened β-barrel compared to that of plastocyanin and azurin (B1173135). nih.govnih.gov Additionally, this compound possesses an extra α-helix at its N-terminus. nih.govnih.gov A significant distinguishing feature is the presence of a disulfide bond located at the copper-binding end of the protein, which confirms its classification within the phytocyanin-like fold. nih.govnih.gov Furthermore, the copper binding site in this compound is significantly more accessible to the solvent than in other cupredoxins, a feature that is thought to contribute to its faster electron transfer rates. wikipedia.orgnih.govnih.gov

The Type 1 Copper Active Site Coordination Environment

The unique spectroscopic and redox properties of this compound are primarily dictated by the specific geometry and ligand composition of its Type 1 copper active site.

Precise Ligand Composition (e.g., His, Cys, Gln)

The copper ion in this compound is coordinated by four amino acid residues. The equatorial ligands are two histidine (His) residues and one cysteine (Cys) residue. wikipedia.orgnih.govnih.gov The axial position is occupied by a glutamine (Gln) residue, which is a key substitution compared to the methionine (Met) ligand typically found in other "classic" blue copper proteins like plastocyanin. wikipedia.orgnih.gov This Gln ligand coordinates to the copper ion through its side-chain amide oxygen atom in a monodentate fashion. nih.govresearchgate.net

LigandAtomPosition
CysteineEquatorial
HistidineNδ1Equatorial
HistidineNδ1Equatorial
GlutamineOε1Axial

Comparative Analysis of Axial Ligand Substitution (Glutamine vs. Methionine)

A defining feature of the this compound active site is the substitution of the typically conserved axial methionine (Met) residue, found in most blue copper proteins, with a glutamine (Gln) residue. wikipedia.orgnih.gov This substitution has profound effects on the electronic structure and reduction potential of the copper center. In most cupredoxins, the thioether sulfur of the axial methionine provides a weak, long-range interaction with the copper ion. researchgate.net In contrast, the side-chain amide oxygen of glutamine in this compound forms a shorter, stronger bond to the copper, significantly influencing the geometry and properties of the active site. scispace.com

The presence of the Gln axial ligand is a primary contributor to the relatively low reduction potential of stellacyanins (as low as +180 mV) compared to other blue copper proteins which can have reduction potentials reaching up to +680 mV. wikipedia.orgresearchgate.net Quantum mechanical calculations have affirmed that the glutamine ligand at the axial position is a major factor in this lower reduction potential. researchgate.net Site-directed mutagenesis studies, where the axial glutamine in a this compound was replaced with a methionine, resulted in a significant increase in the redox potential, further underscoring the critical role of this axial ligand in tuning the electrochemical properties of the copper center. wikipedia.org

PropertyThis compound (with Gln)Typical Blue Copper Proteins (with Met)
Axial Ligand Glutamine (via side-chain oxygen)Methionine (via thioether sulfur)
Cu-Axial Ligand Bond Shorter, stronger interactionLonger, weaker interaction
Reduction Potential Lower (e.g., +180 to +280 mV)Higher (e.g., +310 to +680 mV)
Spectroscopic Properties Perturbed Type 1 copper siteClassic Type 1 copper site

Solvent Accessibility and Steric Environment of the Copper Center

This high degree of solvent accessibility is believed to facilitate faster electron transfer rates observed for this compound compared to other type 1 copper proteins. wikipedia.org Unlike many other cupredoxins, this compound does not possess a distinct hydrophobic patch near the active site. acs.org Instead, it features a large acidic patch on its surface, located approximately 10-30 Å from the copper center. acs.org The steric environment around the copper ion is influenced by the surrounding amino acid residues, which create a specific architecture that, in conjunction with the solvent accessibility, dictates the protein's interaction with its redox partners.

Three-Dimensional Structure Determination Methodologies

The detailed three-dimensional architecture of this compound has been elucidated through a combination of powerful structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods have provided atomic-level insights into the protein's structure in both its crystalline and solution states.

X-ray Crystallographic Studies of Oxidized and Reduced Forms

X-ray crystallography has yielded high-resolution structures of this compound in both its oxidized (Cu(II)) and reduced (Cu(I)) forms. flavins.infoacs.orgnih.gov For instance, the crystal structures of umecyanin, a this compound from horseradish roots, have been determined at resolutions of 1.9 Å for the oxidized form and 1.8 Å for the reduced form. flavins.infoacs.orgnih.gov

These studies reveal a distorted tetrahedral coordination geometry for the copper ion in the oxidized state. flavins.infoacs.orgnih.gov The copper is coordinated by the Nδ1 atoms of two histidine residues (His44 and His90 in umecyanin), the Sγ of a cysteine residue (Cys85), and the Oε1 of the axial glutamine residue (Gln95). flavins.infoacs.orgnih.gov The Cu(II)-Sγ(Cys) bond length is typically short for a Cu(II)-thiolate bond, a characteristic feature of type 1 copper sites. flavins.info

Upon reduction to the Cu(I) state, the coordination environment becomes more trigonal pyramidal. acs.org The crystallographic data show that this geometric change is subtle and primarily involves an increase in the bond lengths between the copper ion and the Nδ1 of His44 and the Oε1 of Gln95. flavins.infoacs.orgnih.gov

BondOxidized Cu(II) Umecyanin (Å)Reduced Cu(I) Umecyanin (Å)
Cu - Nδ1(His44)2.02.2
Cu - Sγ(Cys85)2.2~2.2
Cu - Nδ1(His90)2.0~2.0
Cu - Oε1(Gln95)2.32.5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy has been a valuable tool for investigating the solution-state structure and dynamics of this compound's active site. nih.govacs.org Paramagnetic ¹H NMR spectroscopy has been employed to probe the active site of both the native Cu(II) protein and its metal-substituted derivatives (e.g., Ni(II)). researchgate.netnih.govacs.org

These NMR studies have confirmed the typical His₂Cys equatorial coordination of the copper ion. researchgate.netnih.gov Furthermore, NMR data from the Ni(II)-substituted protein demonstrated that the axial glutamine ligand coordinates in a monodentate fashion through its side-chain amide oxygen atom. researchgate.netnih.gov Interestingly, in the Cu(II) protein, no paramagnetically shifted resonances from the axial ligand are observed, indicating that this residue does not significantly contribute to the singly occupied molecular orbital (SOMO). researchgate.netnih.gov NMR studies have also been instrumental in probing the structural changes that occur during the alkaline transition, a characteristic feature of stellacyanins. researchgate.netnih.gov

Structural Changes Upon Redox State Interconversion and Environmental Perturbations

The function of this compound as an electron transfer protein necessitates efficient cycling between its oxidized and reduced states. This redox interconversion is accompanied by subtle, yet crucial, structural rearrangements at the active site.

Analysis of Geometric Reorganization upon Oxidation and Reduction

The geometric reorganization of the this compound active site upon redox change is minimal, a hallmark of an efficient electron transfer protein as it lowers the activation energy for the process. flavins.infonih.gov As revealed by X-ray crystallography, the primary structural change upon reduction from Cu(II) to Cu(I) is a slight elongation of the bonds to the axial glutamine and one of the histidine ligands. flavins.infoacs.orgnih.gov Specifically, the Cu-Oε1(Gln95) bond increases from approximately 2.3 Å to 2.5 Å, and the Cu-Nδ1(His44) bond lengthens from 2.0 Å to 2.2 Å. flavins.infoacs.orgnih.gov

This leads to a shift in the coordination geometry from a distorted tetrahedral arrangement in the oxidized state to a more trigonal pyramidal geometry in the reduced state. acs.org These limited structural changes are analogous to those observed in typical type 1 copper sites with an axial methionine ligand, suggesting a conserved mechanism for minimizing the reorganization energy during electron transfer. researchgate.netflavins.infonih.gov Upon reduction, one of the histidine ligands also moves away from the copper atom by at least 0.2 Å. nih.gov

pH-Dependent Conformational Transitions and Alkaline Perturbations

This compound, a blue copper protein from Rhus vernicifera, exhibits a notable, reversible alkaline transition, indicating that its structure is sensitive to changes in pH. nih.gov This transition involves a conformational rearrangement of the copper-binding site and is a characteristic feature that distinguishes it from many other blue copper proteins, highlighting the increased flexibility of its metal site. nih.govacs.org The transition occurs at a high pH and has been extensively studied using various spectroscopic techniques to understand the nature of the structural changes.

High-resolution spectroscopic analyses, including electronic and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided significant insights into the pH-dependent behavior of this compound. nih.gov Studies on both the native copper(II) and cobalt(II)-substituted forms of the protein reveal that as the pH becomes more alkaline, the local environment of the metal center is perturbed. nih.gov This reversible transition is characterized by a pKa value of approximately 10.2. acs.org

The primary cause of this alkaline transition is not a drastic change in the primary coordination sphere, such as a major alteration of the glutamine ligand's coordination mode. nih.govacs.org Instead, it is attributed to the deprotonation of an exposed surface residue, which in turn triggers a conformational change in the protein's secondary structure. acs.org This structural perturbation is then transmitted to the active site, causing subtle but measurable changes in its geometry. acs.org Comparative studies with other phytocyanins, like umecyanin, suggest that the deprotonation of a conserved surface lysine residue adjacent to the axial glutamine ligand is the likely trigger for this transition. nih.govresearchgate.net

In the oxidized Cu(II) state, X-ray Absorption Fine Structure (XAFS) spectroscopy indicates that only minor changes occur in the copper coordination environment as the pH is varied. nih.gov However, upon reduction to the Cu(I) state, more significant pH-dependent changes are observed. At low pH, a light atom (oxygen or nitrogen) scatterer is detected near the copper ion, which is subsequently lost at high pH, indicating a change in the coordination geometry upon deprotonation. nih.gov

The spectroscopic manifestations of this alkaline transition are distinct. In the visible spectrum of Cu(II)-stellacyanin, the two prominent ligand-to-metal charge transfer (LMCT) bands undergo a blue-shift at alkaline pH. acs.org This is accompanied by a decrease in the ratio of absorbance intensity at 450 nm to that at 600 nm. acs.org These changes, summarized in the table below, reflect a modification of the electronic structure of the copper site.

Spectroscopic Changes in this compound During Alkaline Transition
Protein FormSpectroscopic TechniqueObservation at Neutral pHObservation at Alkaline pH (pH > 10.2)pKa
Cu(II) this compoundUV-Visible SpectroscopyLMCT bands at ~450 nm and 604 nmBoth LMCT bands blue-shift; 450/600 absorbance ratio decreases10.2 acs.org
Co(II) this compoundUV-Visible SpectroscopyLMCT band at 350 nm; Ligand field band at 640 nm350 nm LMCT band blue-shifts; 640 nm band splits10.1 acs.org
Cu(I) this compoundX-ray Absorption SpectroscopyPresence of a low-Z (O or N) scatterer ~2.4 Å from Cu(I)Loss of the low-Z scatterer from the coordination sphereNot specified

Advanced Spectroscopic Characterization for Electronic and Geometric Elucidation

Electronic Absorption Spectroscopy (UV-Visible Range)

Electronic absorption spectroscopy in the ultraviolet (UV) and visible regions is a fundamental tool for probing the electronic structure of the copper site in stellacyanin. The spectra are characterized by intense ligand-to-metal charge transfer (LMCT) transitions and weaker d-d electronic transitions.

The visible absorption spectrum of this compound is dominated by intense bands arising from the transfer of electron density from the sulfur atom of the cysteine ligand to the copper(II) center. These LMCT transitions are responsible for the characteristic deep blue color of the protein.

Detailed analysis of the charge transfer spectra of blue copper proteins, including this compound, has led to the assignment of specific bands. Two cysteine → Cu(II) charge transfer transitions are generally observed near 620 nm and 770 nm nih.gov. The most intense band in the visible absorption spectrum is typically assigned to a S(Cys-π)→Cu ligand-to-metal charge transfer (LMCT) transition researchgate.net. Weaker transitions at higher energies are attributed to S(Cys-σ)→Cu, and N(His-π)→Cu charge-transfer transitions researchgate.net.

In this compound, the fourth ligand is a glutamine residue, which replaces the methionine typically found in other blue copper proteins like plastocyanin and azurin (B1173135) wikipedia.org. This substitution influences the electronic structure of the copper center. While the primary LMCT character originates from the cysteine ligand, the nature of the other coordinating ligands modulates the energies and intensities of these transitions.

Table 1: Key Ligand-to-Metal Charge Transfer (LMCT) Transitions in this compound and Related Blue Copper Proteins

Transition Approximate Wavelength (nm) Assignment Reference
Cysteine → Cu(II) 620 S(Cys-π)→Cu nih.gov
Cysteine → Cu(II) 770 S(Cys-σ)→Cu nih.gov
Methionine → Cu(II) (in plastocyanin/azurin) 550 S(Met-σ)→Cu nih.gov

In addition to the intense LMCT bands, the electronic spectra of blue copper proteins exhibit weaker bands in the near-infrared region, which are assigned to d-d electronic transitions within the copper(II) ion. These transitions, while less intense, provide crucial information about the geometry of the copper site.

Low-temperature absorption studies of this compound have identified low-energy bands attributable to d-d transitions. For a flattened tetrahedral (D2d) copper(II) center, transitions from the 2B2 ground state to the 2E and 2B1 excited states are observed at approximately 5000 cm⁻¹ and 10,000 cm⁻¹, respectively pnas.org. The positions of these bands are consistent with ligand field calculations for a tetrahedral structure that is distorted towards a square planar geometry pnas.org. In contrast to classic blue copper proteins like plastocyanin, the ligand field transitions in this compound are shifted to lower energy acs.org. These d-d transitions are relatively weak, with extinction coefficients typically in the range of 10–100 M⁻¹cm⁻¹ if they are spin-allowed but symmetry-forbidden in a perfect octahedral geometry.

Table 2: d-d Electronic Transitions in this compound

Transition Approximate Energy (cm⁻¹) Assignment Reference
2B2 → 2E 5000 d-d transition pnas.org
2B2 → 2B1 10,000 d-d transition pnas.org

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) Spectroscopy

Circular dichroism (CD) and magnetic circular dichroism (MCD) spectroscopies are powerful techniques for resolving and assigning electronic transitions that may overlap in the absorption spectrum. These methods are particularly sensitive to the geometry and electronic structure of the metal center.

Low-temperature CD and MCD studies have been instrumental in defining the electronic structure of the active site in this compound acs.org. Due to the chiral nature of the protein, the copper center is in an asymmetric environment, giving rise to distinct CD signals for the various electronic transitions. These techniques, in conjunction with absorption spectroscopy, allow for a more precise determination of the energies and intensities of the excited-state spectral features acs.org. The combination of these spectroscopic methods with computational approaches, such as density functional calculations, provides a comprehensive picture of the bonding differences between this compound and other blue copper proteins acs.org.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron paramagnetic resonance (EPR) spectroscopy is a primary technique for investigating paramagnetic species, such as the copper(II) ion in oxidized this compound. The EPR spectrum provides detailed information about the electronic environment of the copper nucleus and its interactions with the surrounding ligand nuclei.

The EPR spectrum of a Cu(II) ion (S = 1/2, I = 3/2) is characterized by a g-tensor and a hyperfine coupling tensor (A) for the copper nucleus ethz.ch. The principal values of these tensors (g∥, g⊥, A∥, A⊥) are sensitive to the coordination geometry and the nature of the coordinating ligands ethz.ch. For many copper(II) complexes, the EPR spectrum can be analyzed to determine the gross geometry of the coordination environment nih.gov.

Furthermore, the interaction of the unpaired electron with the magnetic nuclei of the coordinating ligand atoms gives rise to superhyperfine structure in the EPR spectrum. This fine structure provides direct evidence for the identity of the coordinating ligands. In the case of this compound, superhyperfine coupling to the nitrogen nuclei of the two histidine ligands can be observed, providing valuable information about the copper-histidine bonding. The analysis of superhyperfine structure can be challenging at standard X-band frequencies but is often better resolved at lower frequencies like S-band or L-band nih.govnih.gov. Advanced EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can provide even more detailed information about the ligand hyperfine coupling constants rsc.org.

Table 3: Representative EPR Parameters for a Copper(II) Center

Parameter Description Typical Information Gained
g-tensor (g∥, g⊥) Describes the interaction of the unpaired electron with the external magnetic field. Provides information about the overall geometry of the copper site.
Hyperfine coupling (A∥, A⊥) Describes the interaction between the electron spin and the copper nuclear spin. Reflects the covalency of the copper-ligand bonds.
Superhyperfine coupling Describes the interaction of the electron spin with the nuclear spins of the ligand atoms. Identifies the coordinating ligand atoms (e.g., nitrogen from histidine).

Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy for Nuclear Quadrupole Interactions

Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy is a sophisticated pulsed electron paramagnetic resonance (EPR) technique that provides detailed information about the interactions between an electron spin and nearby nuclear spins. In the context of this compound, ESEEM is particularly valuable for probing the coordination environment of the paramagnetic Cu(II) center, specifically the interactions with nitrogen nuclei from the coordinating histidine ligands.

The modulation of the electron spin echo decay, which is the primary observable in an ESEEM experiment, arises from the weak hyperfine and nuclear quadrupole interactions between the electron spin of the Cu(II) ion and the nuclear spins of the surrounding atoms. ethz.ch For nuclei with a spin I > 1/2, such as the ¹⁴N nucleus (I=1) of the histidine imidazole rings, the nuclear quadrupole interaction provides a unique spectroscopic signature.

Studies on this compound have utilized ESEEM to confirm the coordination of at least one, and likely more than one, nitrogen ligand to the copper ion. nih.govnih.gov The modulation frequencies observed in the ESEEM spectra are characteristic of the hyperfine and nuclear quadrupole coupling constants of the coordinated nitrogen atoms. For instance, in copper-transferrin complexes, which serve as a model for understanding nitrogen coordination, distinct modulation frequencies have been assigned to the distant nitrogen of a coordinated histidine imidazole. semanticscholar.org While specific nuclear quadrupole coupling constants for this compound are not always explicitly detailed in broader studies, the observed modulation patterns are a direct consequence of these interactions. The technique is sensitive enough to detect subtle changes in the electronic structure and geometry of the active site.

Furthermore, ESEEM experiments performed in the presence of deuterated solvents (D₂O) can reveal interactions with exchangeable protons, providing insights into the solvent accessibility of the active site. semanticscholar.org This is particularly relevant for this compound, which is believed to have a more solvent-accessible active site compared to other blue copper proteins. wikipedia.org

Vibrational Spectroscopy

Resonance Raman (rR) spectroscopy is a powerful technique for selectively probing the vibrational modes of a chromophoric center within a protein. In this compound, the intense blue color arises from a ligand-to-metal charge transfer (LMCT) transition from the cysteine sulfur to the Cu(II) ion. By tuning the excitation laser to this absorption band, the vibrational modes associated with the Cu-S bond and other bonds in the active site are significantly enhanced. stanford.edu

Resonance Raman studies of this compound have been instrumental in identifying and assigning the key vibrational modes of the copper active site. The most prominent feature in the rR spectrum of this compound is the Cu-S(Cys) stretching vibration, which is a sensitive indicator of the strength and nature of the copper-thiolate bond. stanford.eduacs.org The frequency of this vibration is influenced by the coordination geometry and the interaction with the axial ligand.

A comparison of the Cu-S stretching frequencies in different blue copper proteins reveals important structural insights. For instance, the intensity-weighted average frequency for the Cu-S stretch is reported to be 409 cm⁻¹ for plastocyanin, 378 cm⁻¹ for Rhus vernicifera this compound, and 386 cm⁻¹ for Cucumis sativus this compound. acs.org The lower frequency in stellacyanins compared to plastocyanin is indicative of a weaker Cu-S bond, which is consistent with the stronger axial interaction from the glutamine ligand in this compound. stanford.eduacs.org

The table below summarizes the key active site vibrational modes of this compound as determined by Resonance Raman spectroscopy.

Vibrational ModeFrequency (cm⁻¹)Protein SourceReference
ν(Cu-S)378Rhus vernicifera this compound acs.org
ν(Cu-S)386Cucumis sativus this compound acs.org
Other Cu-ligand vibrations200-500General nih.govrsc.org

X-ray Absorption Spectroscopy (XAS)

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a direct and powerful probe of the covalency of metal-sulfur bonds. This technique involves the excitation of a sulfur 1s core electron to unoccupied molecular orbitals with sulfur 3p character. The intensity of the pre-edge feature in the S K-edge spectrum is directly proportional to the amount of sulfur 3p character in the half-occupied highest molecular orbital (HOMO), which in the case of this compound is the Cu-S(Cys) bond. stanford.edu

Studies on this compound and its mutants have demonstrated a clear relationship between the nature of the axial ligand and the covalency of the Cu-S(Cys) bond. stanford.eduresearchgate.net When the strong axial glutamine ligand in wild-type this compound is replaced by weaker interacting ligands such as methionine (in the Q99M mutant) or leucine (in the Q99L mutant), the pre-edge intensity in the S K-edge spectra increases. stanford.edu This indicates that a weaker axial interaction leads to a more covalent Cu-S(thiolate) bond. stanford.eduresearchgate.net

The table below presents the sulfur 3p character in the HOMO for wild-type this compound and its axial ligand mutants, as determined by S K-edge XAS.

ProteinAxial LigandS 3p Character (%)Reference
Wild-type this compoundGln41 stanford.edu
Q99M this compound MutantMet47 stanford.edu
Q99L this compound MutantLeu54 stanford.edu

These findings are crucial for understanding the electronic structure of the active site and how it influences the protein's redox properties. The increased covalency of the Cu-S bond in the mutants with weaker axial ligands contributes to the modulation of the reduction potential. stanford.edu

Paramagnetic Nuclear Magnetic Resonance (NMR) Spectroscopy for Active Site Environment

Paramagnetic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and electronic properties of the active sites of paramagnetic metalloproteins like Cu(II)-stellacyanin. unifi.it The unpaired electron of the paramagnetic metal ion causes large shifts (hyperfine shifts) and rapid relaxation of the nuclear spins in its vicinity. unifi.itnih.gov These paramagnetic effects provide unique structural and electronic information that is not accessible in diamagnetic systems.

¹H NMR studies of this compound and its derivatives, such as the Ni(II)-substituted form, have been instrumental in characterizing the active site environment. researchgate.net By assigning the hyperfine-shifted resonances, it is possible to identify the coordinating ligands and determine their geometry relative to the metal center.

In the case of umecyanin, a this compound from horseradish roots, paramagnetic ¹H NMR has been used to study the coordination of the axial glutamine (Gln) ligand. nih.gov The assigned spectra of Cu(II) umecyanin and its Ni(II) derivative confirmed the typical His₂Cys equatorial coordination. researchgate.netnih.gov Interestingly, the NMR spectrum of the Cu(II) protein did not show any paramagnetically shifted resonances from the axial Gln ligand, indicating that this residue does not contribute significantly to the singly occupied molecular orbital (SOMO). nih.gov However, studies on the Ni(II)-substituted this compound provided evidence that the Gln residue coordinates to the metal through its side-chain oxygen atom in a monodentate fashion. researchgate.net

Paramagnetic NMR is also sensitive to changes in the active site that occur with variations in pH. The alkaline transition, a common feature of stellacyanins, has been shown to influence the paramagnetic NMR spectra, indicating subtle alterations in the Cu site geometry at elevated pH. researchgate.net

Redox Chemistry and Electron Transfer Mechanisms of Stellacyanin

Distinctive Redox Potential Profile

Stellacyanins are set apart from other blue copper proteins by their characteristically low redox potentials, which range from +180 mV to +280 mV. wikipedia.org In contrast, other proteins in this family have redox potentials starting at approximately +310 mV and can reach up to +680 mV. wikipedia.org

The unusually low reduction potential of stellacyanin is a subject of considerable scientific investigation. It is understood to be a result of a combination of factors including the interactions between the copper ion and its coordinating ligands, the degree of solvent exposure at the active site, intermolecular electrostatic interactions, and constraints imposed by the protein's folded structure. researchgate.net

The identity of the axial ligand is a critical determinant of the electrochemical properties of this compound. The native glutamine ligand is key to its low redox potential. researchgate.netnih.govacs.org Experimental evidence strongly supports this, as demonstrated by site-directed mutagenesis studies. When the axial glutamine in cucumber this compound was replaced with a methionine, the redox potential of the mutant protein increased significantly to +420 mV, compared to the wild-type's +260 mV. wikipedia.org

This substantial change underscores the profound influence of the axial ligand on the electronic environment of the copper center. wikipedia.org Further studies involving mutations to other residues, such as leucine, have also shown that weakening the axial ligand interaction leads to changes in the electronic and geometric structure of the active site. nih.gov These alterations, including a shorter and more covalent copper-sulfur bond, allow the protein to maintain efficient electron transfer capabilities while modulating the redox potential into a biologically relevant range. nih.gov

Protein/MutantAxial LigandRedox Potential (mV vs. NHE)
Wild-Type this compoundGlutamine+180 to +280
Q99M this compound MutantMethionine+420
Wild-Type PlastocyaninMethionine~+370
Wild-Type Azurin (B1173135)Methionine~+310

Kinetics and Pathways of Electron Transfer

The structural features of this compound, particularly its more solvent-accessible copper site, contribute to faster electron transfer rates compared to other type I copper proteins. wikipedia.orgscispace.com

While specific rates of intramolecular electron transfer within a single this compound molecule are not extensively detailed in the provided context, the efficiency of this process is implied by its biological function. The structural arrangement of the protein is optimized for rapid electron transfer, a characteristic of blue copper proteins. libretexts.orgosti.gov The protein environment maintains the copper site in a "rack-induced" or "entatic" state, which minimizes the reorganization energy required for electron transfer, thereby facilitating rapid kinetics. libretexts.org

Studies involving the reaction of this compound with small, exogenous redox agents have provided insights into its electron transfer reactivity. For instance, the kinetics of electron transfer between this compound and inorganic complexes like bis(dipicolinate) complexes of cobalt(III) and iron(II) have been analyzed. acs.org Such studies help to probe the accessibility and reactivity of the copper center.

Furthermore, the reaction of this compound with other proteins, such as horse cytochrome c, has been investigated. nih.gov In these experiments, this compound acts as a reductant for cytochrome c, and the rate constants of this intermolecular electron transfer have been measured. nih.gov These studies indicate that the preferred site for electron exchange is near the solvent-accessible edge of the heme group on the surface of cytochrome c. nih.gov

The surface characteristics of this compound are crucial for its interactions with redox partners. The copper binding site in this compound is significantly more exposed to the solvent than in other blue copper proteins like plastocyanin and azurin. scispace.com This high solvent accessibility is a key factor contributing to the unusually fast electron transfer rates observed for this compound with inorganic complexes and electrodes. scispace.com

In addition to the exposed active site, specific surface features, such as hydrophobic patches and the distribution of charged residues, are thought to play a role in the interaction with redox partners. nih.govresearchgate.net These features can influence the formation of the precursor complex necessary for electron transfer by guiding the electrostatic and hydrophobic interactions between the protein and its reaction partner. nih.gov The presence of a disulfide bond near the copper-binding end of the protein is another structural feature that defines the phytocyanin-like fold of this compound and may influence its reactivity. scispace.com

Theoretical Frameworks for Electron Transfer Reactivity

Application of Marcus Theory and Related Models

The electron transfer (ET) reactivity of this compound, a prominent member of the blue copper protein family, is effectively rationalized through the lens of Marcus theory. wikipedia.org Developed by Rudolph A. Marcus, this theory provides a quantitative framework for understanding the rates of outer-sphere electron transfer reactions, where an electron moves from a donor to an acceptor without the formation or breakage of chemical bonds. wikipedia.org The theory is particularly adept at explaining the rapid electron transfer rates observed in many metalloproteins, including this compound. nih.gov

At the core of Marcus theory is the concept that the rate of electron transfer is governed by the interplay of thermodynamic driving force and the reorganization energy (λ). lu.sestanford.edu The theory posits that for electron transfer to occur, the system, including the protein and its surrounding solvent, must reorganize to a transition state geometry that is intermediate between the initial and final states. This reorganization involves changes in bond lengths and angles within the coordination sphere of the copper ion (inner-sphere reorganization) and the reorientation of solvent dipoles around the protein (outer-sphere reorganization). wikipedia.org

The structure of blue copper proteins like this compound is uniquely suited to minimize the inner-sphere reorganization energy. nih.gov The copper center adopts a distorted trigonal pyramidal or tetrahedral geometry, which is a compromise between the preferred geometries of Cu(I) (tetrahedral) and Cu(II) (tetragonal or square planar). nih.govlu.se This "entatic" or "rack-induced" state means that minimal structural change is required upon the addition or removal of an electron, leading to a low reorganization energy and, consequently, a fast rate of electron transfer. nih.gov

The rate constant (k_ET) for electron transfer can be described by the Marcus equation, which relates it to the Gibbs free energy of activation (ΔG*):

kET = A exp(-ΔG*/RT)

where A is a pre-exponential factor, R is the gas constant, and T is the absolute temperature. The activation energy, in turn, is a function of the reorganization energy (λ) and the standard Gibbs free energy change of the reaction (ΔG°):

ΔG* = (λ + ΔG°)2 / 4λ

A key prediction of Marcus theory is the "Marcus cross-relation," which allows for the estimation of the rate constant for a cross-reaction (k_12) between two different redox partners (e.g., this compound and an inorganic complex) from their respective self-exchange rate constants (k_11 and k_22) and the equilibrium constant for the cross-reaction (K_12). libretexts.org

k12 = (k11 * k22 * K12 * f12)1/2

where f_12 is a term close to unity. This relationship has been successfully applied to analyze the electron transfer reactions of blue copper proteins with various redox partners. acs.orgnih.govacs.org For this compound, with a measured self-exchange rate constant (k_11) of 1.2 x 10^5 M^-1s^-1, the Marcus cross-relation can be used to predict its reaction rates with other species. libretexts.org

The uniquely low redox potential of this compound (as low as +180 mV) compared to other blue copper proteins is a critical factor in its electron transfer kinetics, as the ΔG° term in the Marcus equation is directly related to the difference in redox potentials between the electron donor and acceptor. wikipedia.org This low potential is attributed to the presence of a glutamine residue as an axial ligand to the copper center, in place of the more typical methionine found in proteins like plastocyanin. wikipedia.orgnih.govacs.org Computational studies and site-directed mutagenesis, where the glutamine is replaced by methionine, have confirmed the significant impact of this axial ligand on the protein's redox potential and, by extension, its electron transfer reactivity as described by Marcus theory. wikipedia.org

Theoretical models and quantum mechanical calculations are continuously employed to refine the parameters used in Marcus theory for this compound. rsc.org These computational approaches help in dissecting the contributions of the protein environment, the specific ligand coordination, and solvent effects to the reorganization energy and electronic coupling, providing a more detailed understanding of the factors that fine-tune the electron transfer function of this important protein. nih.govacs.org

Table 1: Marcus Theory Parameters for this compound Reactions This interactive table provides data related to the application of Marcus theory to the electron transfer reactions of this compound.

ParameterValueReactant 1Reactant 2Reference
Self-Exchange Rate Constant (k_11) 1.2 x 10^5 M-1s-1Cu(II)-StellacyaninCu(I)-Stellacyanin libretexts.org
Redox Potential (E°) +180 to +280 mVCu(II)-Stellacyanin- wikipedia.org
Redox Potential (E°) +420 mVQ99M Mutant this compound- wikipedia.org
Redox Potential (E°) +120 mVFe(EDTA)-Fe(EDTA)2- libretexts.org
Self-Exchange Rate Constant (k_22) 8.5 x 10^4 M-1s-1Fe(EDTA)-Fe(EDTA)2- libretexts.org
Redox Potential (E°) +370 mVCo(phen)33+Co(phen)32+ libretexts.org
Self-Exchange Rate Constant (k_22) 9.8 x 10^1 M-1s-1Co(phen)33+Co(phen)32+ libretexts.org

Computational and Theoretical Approaches to Stellacyanin Properties

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional architecture and conformational flexibility of stellacyanin.

Computational methods have been successfully employed to predict the three-dimensional structure of this compound. Early models were constructed using homology modeling, leveraging the known structures of other blue copper proteins such as plastocyanin and cucumber basic protein (CBP) as templates. nih.gov For instance, a model of Rhus vernicifera this compound was developed based on its sequence homology with CBP, which shares a 46% sequence identity. nih.gov This process involves substituting and inserting amino acids into the template structure, followed by energy minimization and molecular dynamics techniques to refine the model. nih.gov

A key finding from these simulations is the high degree of solvent accessibility of the copper active site in this compound. nih.govwikipedia.org This increased exposure of the redox center is a distinguishing feature when compared to other blue copper proteins like azurin (B1173135) and plastocyanin. nih.gov This structural characteristic, predicted by computational models, helps to explain the higher reactivity of this compound with small-molecule redox reagents. nih.gov Simulations also suggest that the copper site geometry is maintained with minimal strain, even in the absence of the copper ion, and that interactions with nearby residues, such as a carbonyl oxygen, may influence the site's properties. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the intricate details of the this compound active site, including its geometry, electronic structure, and redox properties.

Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are frequently used to predict and refine the geometry of the this compound active site. rsc.orgresearchgate.net In this approach, the core active site (the copper ion and its immediate ligands) is treated with a high level of quantum mechanical theory (like DFT), while the rest of the protein is described by a more computationally efficient molecular mechanics force field. rsc.org This allows for an accurate description of the metal coordination sphere while still accounting for the influence of the surrounding protein environment.

These calculations have been used to define the geometric structures of both the oxidized (Cu(II)) and reduced (Cu(I)) states of the active site. rsc.org Studies have shown that QM/MM-optimized structures are energetically very close (only ~1 kcal mol⁻¹ lower in energy) to high-resolution crystal structures, underscoring the accuracy of these theoretical models. rsc.orgresearchgate.net The calculations confirm a distorted tetrahedral geometry for the copper site, coordinated by two histidine nitrogens, a cysteine sulfur, and a glutamine oxygen. researchgate.netscispace.com The Cu-Gln bond is notably one of the shortest axial ligand bond distances observed in structurally characterized type I copper proteins. nih.govscispace.com

DFT calculations have been pivotal in elucidating the electronic structure of the this compound active site, which is the origin of its unique spectroscopic and redox properties. rsc.org These calculations provide detailed information about the molecular orbitals, particularly the singly occupied molecular orbital (SOMO) in the oxidized Cu(II) state. The SOMO is primarily a π-antibonding orbital resulting from the interaction between the copper 3d orbitals and the cysteine sulfur 3pπ orbital. lu.se

However, a key feature revealed by theoretical studies is that the SOMO in this compound also possesses a significant amount of Cu-S(Cys) σ-antibonding character (around 18%). lu.se This π-σ mixing is induced by the strong axial interaction with the glutamine ligand, which binds at a much shorter distance to the copper ion than the methionine in typical blue copper proteins. lu.se This distinct electronic structure explains why this compound is classified as having a "rhombic" or "perturbed" type 1 copper site based on its spectroscopic features, despite having a trigonal coordination geometry similar to "axial" sites. lu.senih.gov Paramagnetic NMR studies, supported by DFT, have shown that the axial glutamine ligand itself does not contribute to the SOMO. nih.gov

One of the most significant applications of DFT and QM/MM calculations for this compound is the estimation of its redox potential (E°). rsc.orgnih.gov Stellacyanins are characterized by unusually low redox potentials (ranging from +180 mV to +280 mV) compared to other blue copper proteins. wikipedia.org Computational methods have been successfully used to reproduce and explain this phenomenon.

Calculations have demonstrated that the low redox potential of this compound is primarily due to the presence of the glutamine residue at the axial position. researchgate.net A stronger axial interaction weakens the Cu-S(thiolate) bond and lowers the effective nuclear charge of the copper ion, which in turn lowers the redox potential. stanford.edu Various computational studies combining DFT with continuum solvation models (like the conductor-like polarizable continuum model) or QM/MM approaches have calculated redox potentials for this compound that align well with experimental values. nih.govacs.org For example, one study predicted a value of 242 mV, which is in close agreement with the experimental measurement of 260 mV. nih.gov These theoretical estimations have highlighted the critical role of both ligand interactions and solvation effects in determining the final redox potential. nih.gov

Table of Calculated vs. Experimental Redox Potentials for this compound

Computational MethodPredicted E° (mV)Experimental E° (mV)Reference
QM/MM-222260 nih.govacs.org
CPCM with B3LYP functional242260 nih.gov
QM/MM (relative to plastocyanin)187 (lower)115 (lower) nih.govacs.org

Calculation of Spectroscopic Parameters and Electronic Transitions

Computational chemistry provides powerful tools to unravel the intricate relationship between the geometric structure of the this compound active site and its unique spectroscopic features. Theoretical models have been instrumental in assigning the electronic transitions observed in its absorption spectrum and understanding the factors that give rise to its characteristic properties.

Ab initio multiconfigurational second-order perturbation theory (CASPT2) has been employed to study the electronic spectrum of models of the this compound active site, such as the azurin Met121Gln mutant. acs.org These calculations have successfully assigned the six lowest electronic transitions with significant accuracy. acs.org The ground-state singly occupied molecular orbital (SOMO) is identified as a predominantly π antibonding orbital resulting from the interaction between the copper 3d and cysteine sulfur 3pπ orbitals. acs.org A crucial finding from these theoretical studies is that this orbital also possesses a significant amount of Cu-S(Cys) σ antibonding character, estimated to be around 18%. acs.org

This π-σ mixing is a direct consequence of the axial glutamine ligand, which binds to the copper ion at a much shorter distance than the axial methionine in typical blue copper proteins like plastocyanin or azurin. acs.org This interaction is responsible for the appearance of a distinct absorption band at approximately 460 nm, which has a significantly higher intensity in this compound compared to other type 1 copper proteins. acs.org The intensity ratio of the absorption bands at ~460 nm and ~600 nm is a key parameter distinguishing different classes of blue copper proteins. While this ratio is small in axial proteins like plastocyanin (0.06) and azurin (0.11), it is substantially larger in rhombic type 1 proteins like this compound (0.29). acs.org

Density Functional Theory (DFT) calculations have also been used in conjunction with experimental techniques like X-ray Absorption Spectroscopy (XAS), resonance Raman, and Magnetic Circular Dichroism (MCD) to provide a detailed description of the electronic and geometric structure of the blue copper site in wild-type this compound and its mutants. nih.gov These combined approaches have demonstrated that weakening the axial ligand interaction leads to a shorter, more covalent Cu-S(Cys) bond. nih.gov Furthermore, MCD data, supported by calculations, show that a decreased axial interaction results in an increased equatorial ligand field, indicating a structural shift towards a more trigonally distorted tetrahedron. nih.gov

The calculated electronic transitions for a this compound model are summarized below, showcasing the assignment of the observed spectral features.

TransitionCalculated Energy (cm⁻¹)Experimental Energy (cm⁻¹)Assignment Describes the nature of the electronic transition.
111,100-d → d
212,70013,000d → d
315,60016,400S(Cys) π → d(x²-y²)
418,000-d → d
521,20021,700S(Cys) σ → d(x²-y²)
623,400-N(His) → d(x²-y²)

Data derived from theoretical studies on this compound models. acs.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies

To accurately model the properties of a metalloprotein like this compound, it is crucial to consider not only the immediate coordination sphere of the metal ion but also the influence of the surrounding protein environment. nih.govmdpi.com Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methodologies are powerful computational tools that achieve this by treating a small, chemically active region (the QM region) with high-accuracy quantum mechanics, while the rest of the protein and solvent are described using more computationally efficient molecular mechanics force fields. nih.govmdpi.com

In the application of QM/MM to this compound, the QM region typically includes the copper ion and its coordinating ligands (cysteine, two histidines, and glutamine). nih.gov This allows for an explicit description of the electronic structure, bonding, and charge distribution within the active site, which is essential for understanding its reactivity and spectroscopic properties. mdpi.com The MM region, comprising the rest of the protein and surrounding water molecules, provides the electrostatic and steric influence of the environment on the QM region. uiuc.edu

The QM/MM approach is a versatile tool for investigating complex biological systems. mdpi.com By partitioning the system, it provides a balance between computational cost and accuracy, enabling the study of enzymatic reactions, charge transfer processes, and the structural dynamics of metalloproteins in their native environments. mdpi.comclasscentral.com

ProteinCalculated E° (mV) Reduction potential calculated using a specific QM/MM approach.Experimental E° (mV) Experimentally measured reduction potential.
This compound242260
Plastocyanin366376
Azurin355305
Rusticyanin667667

Comparison of calculated and experimental reduction potentials (E°) for various blue copper proteins. nih.gov

Biosynthesis, Post Translational Modification, and Protein Engineering

Gene Cloning, Expression, and Recombinant Protein Production

The gene encoding stellacyanin has been a target for cloning and expression to facilitate detailed studies of the protein. Recombinant production allows for the generation of sufficient quantities of the protein, often in modified forms (e.g., non-glycosylated), which can overcome challenges associated with purifying the native protein from plant sources, such as heterogeneity caused by glycosylation and polyploidy scispace.com. For instance, recombinant cucumber this compound, specifically its 109-amino acid copper-binding domain, has been successfully expressed and refolded from Escherichia coli inclusion bodies scispace.comnih.gov. This recombinant, non-glycosylated form exhibited spectroscopic properties nearly identical to the native protein, indicating correct folding of the copper-binding domain even without its carbohydrate moiety nih.gov.

Post-Translational Processing and Maturation

This compound undergoes significant post-translational modifications crucial for its maturation and function. These modifications include signal peptide cleavage, domain assembly, and glycosylation researchgate.netwikipedia.org.

Signal Peptide Cleavage and Domain Assembly

Like many secreted or membrane-targeted proteins, this compound is synthesized as a precursor protein containing an N-terminal signal peptide frontiersin.orgoup.com. This signal peptide is typically cleaved by signal peptidases in the endoplasmic reticulum, directing the protein into the secretory pathway frontiersin.org. This compound precursors often have a modular organization, including an N-terminal signal peptide, a copper-binding domain, a proline/serine-rich domain, and a C-terminal hydrophobic domain nih.govoup.com. Maturation involves the post-translational processing and removal of both the N-terminal signal peptide and the C-terminal hydrophobic domain nih.govnih.gov. The C-terminal hydrophobic domain is thought to act as a signal for the attachment of a glycosylphosphatidylinositol (GPI) anchor, which tethers the protein to the plasma membrane nih.govcas.cz. This processing step involves a transamidase that cleaves the hydrophobic propeptide and transfers the protein to a preformed GPI anchor nih.gov.

N-Linked Glycosylation Site Identification and Glycan Structure Analysis

This compound is known to be a heavily glycosylated protein wikipedia.org. N-linked glycosylation occurs at asparagine (Asn) residues within the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline wikipedia.org. Studies on lacquer this compound from Rhus vernicifera have identified specific N-glycosylation sites. Using techniques like LC/MS/MS and MALDI TOF MS, three N-glycosylation sites were determined to be at Asn28, Asn60, and Asn102 researchgate.net. Analysis of the N-linked glycans attached to these sites revealed the presence of complex type N-linked glycans researchgate.net. For instance, lacquer this compound was found to have a xylose-containing biantennary N-linked glycan with core fucosylation, consisting of 13 sugar residues researchgate.netresearchgate.net. This was reported as the first detailed structural analysis of an N-linked glycan in lacquer this compound researchgate.netresearchgate.net. Stellacyanins and uclacyanins have been reported to contain both N-linked glycosylation sites through Asn residues and O-linked glycosylation sites through serine (Ser) and hydroxyproline (B1673980) (Hyp) residues cas.cz.

Impact of Glycosylation on Protein Folding and Stability

Glycosylation is a critical post-translational modification that significantly influences protein folding, stability, and function wikipedia.orgnih.govfrontiersin.org. N-linked glycans have been shown to assist proteins in folding, and their removal can alter the stability and folding kinetics nih.gov. While the precise impact of glycosylation on this compound's folding and stability is an area of ongoing research, studies on other glycoproteins demonstrate that glycosylation can affect thermodynamic stability and structural features, thereby modulating interactions and functions nih.gov. The heterogeneity caused by glycosylation has been suggested as a factor that historically hindered the crystallization of native this compound scispace.com.

Site-Directed Mutagenesis and Rational Design

Site-directed mutagenesis and rational design are powerful tools used to investigate the structure-function relationships of proteins like this compound and to engineer desired properties.

Alteration of Copper-Coordinating Ligands to Probe Structure-Function Relationships

The copper site in this compound is crucial for its electron transfer function. Unlike most other blue copper proteins which have a methionine as the axial ligand, this compound uniquely features a glutamine residue in this position scispace.comoup.comacs.orgresearchgate.netmdpi.com. The ligands coordinating the copper in this compound are typically two histidines, one cysteine, and one glutamine scispace.comwikipedia.orgmdpi.com. This distinctive ligand set, particularly the axial glutamine, contributes to this compound's characteristic spectroscopic properties and its unusually low reduction potential compared to other blue copper proteins scispace.comwikipedia.orgoup.comacs.orgacs.org.

Site-directed mutagenesis has been employed to alter these copper-coordinating ligands to understand their impact on the protein's properties. For example, replacing the axial glutamine (Gln99) with a methionine in cucumber this compound (Q99M mutant) resulted in a significant increase in the calculated redox potential, shifting it from +260 mV (wild-type) to +420 mV wikipedia.org. This highlights the crucial role of the axial glutamine in maintaining the low reduction potential characteristic of this compound acs.orgnih.gov. Studies on other blue copper proteins, such as bilirubin (B190676) oxidase, have also shown that replacing a methionine ligand with a glutamine can induce this compound-like properties in the copper site researchgate.net. These studies, often complemented by spectroscopic investigations and computational calculations, provide valuable insights into how the subtle variations in the copper coordination sphere dictate the electronic structure and redox properties of blue copper proteins researchgate.netacs.orgnih.gov.

Rational design approaches, often guided by structural information and computational studies, aim to engineer this compound or other cupredoxins with altered properties by modifying the copper coordination environment or surrounding residues nih.govupc.edu.

Creation of this compound-like Properties in Other Blue Copper Proteins

This compound, a type I blue copper protein, exhibits distinct spectroscopic and electron transfer properties compared to other cupredoxins like plastocyanin and azurin (B1173135). These unique characteristics are largely attributed to its copper coordination environment, specifically the presence of a glutamine residue as an axial ligand instead of the more typical methionine found in most other blue copper proteins. This difference in ligation, along with a more solvent-accessible copper site and a nearly tetrahedral ligand geometry, contributes to this compound's unusually low redox potential and faster electron transfer rates. scispace.comwikipedia.orgscispace.com

Protein engineering techniques, particularly site-directed mutagenesis, have been employed to investigate the structural and functional roles of specific amino acid residues in blue copper proteins and to attempt to confer this compound-like properties onto other members of this family. A key strategy has involved replacing the axial methionine ligand in other blue copper proteins with glutamine, mimicking the coordination found in this compound.

One notable example is the engineering of azurin, a well-characterized blue copper protein. Replacing the methionine ligand (Met) with glutamine (Gln) in azurin has been shown to alter some of its physical properties, making them more similar to those of this compound. scispace.com Specifically, a Met121Gln mutation in azurin resulted in changes to the copper site that spectroscopically resemble this compound. scispace.comresearchgate.net This mutation affects the electronic structure of the blue copper site, contributing to the observed spectroscopic differences. researchgate.net

Another study focused on bilirubin oxidase, a multi-copper oxidase that contains a type 1 copper site. Site-directed mutagenesis of a possible type 1 copper ligand, replacing methionine 467 with glutamine (Met467Gln), resulted in a mutant protein that displayed this compound-like properties. nih.govresearchgate.net This suggests that the identity of the axial ligand at the type 1 copper site plays a crucial role in determining the protein's spectroscopic and potentially its functional characteristics.

Research using techniques like paramagnetic 1H NMR spectroscopy has further highlighted the similarities in active site architecture between engineered blue copper proteins with a glutamine axial ligand and native this compound. researchgate.net These studies compare parameters such as hyperfine shifts and line widths, which are sensitive to the electronic and geometric environment of the copper center. researchgate.net

The redox potential is a key property that distinguishes this compound from many other blue copper proteins. Stellacyanins typically have low redox potentials, ranging from +180 mV to +280 mV, whereas other blue copper proteins generally have potentials starting around +310 mV and reaching up to +680 mV. wikipedia.org Engineering a cucumber this compound mutant by replacing the native glutamine axial ligand with methionine (Q99M) resulted in a calculated redox potential of +420 mV. wikipedia.org This is significantly higher than the +260 mV observed for the wild-type cucumber this compound, demonstrating the substantial impact of the axial ligand on the redox properties. wikipedia.org

The ability to engineer this compound-like properties into other blue copper proteins by modifying the copper coordination sphere provides valuable insights into the structure-function relationships in this class of metalloproteins. These studies underscore the critical role of the axial ligand, particularly the presence of glutamine, in defining the unique spectroscopic and electrochemical features of this compound.

Here is a summary of some research findings on engineering blue copper proteins to exhibit this compound-like properties:

Engineered Protein (Mutation)Native Axial LigandEngineered Axial LigandObserved this compound-like PropertiesKey FindingsSource
Azurin (Met121Gln)MethionineGlutamineAltered physical properties, spectroscopic resemblance to this compound.Replacement of Met with Gln alters copper site properties. scispace.comresearchgate.net
Bilirubin Oxidase (Met467Gln)MethionineGlutamineThis compound-like properties observed.Mutation at a possible type 1 copper ligand site influences protein characteristics. nih.govresearchgate.net
Cucumber this compound (Q99M)GlutamineMethionineIncreased redox potential (+420 mV) compared to wild-type (+260 mV).Demonstrates the significant impact of the axial ligand on redox potential. wikipedia.org
Rusticyanin (M148Q)MethionineGlutamineContains an axial oxygen ligand from a glutamine side chain, similar to this compound.Highlights that this mutation introduces a this compound-like coordination feature. acs.org

Biological Roles and Physiological Significance in Plants

Putative Involvement in Plant Cell Wall Biosynthesis and Oxidative Cross-Linking

Given its association with the plant cell wall and its role in electron transfer, stellacyanin is suggested to be involved in oxidative cross-linking reactions essential for building the polymeric material of the cell wall. wikipedia.org Cell wall structural glycoproteins, such as extensins, contain hydroxyproline (B1673980) and serine-rich domains, which are also found in stellacyanins. wikipedia.orgarxiv.org Phenolic cross-links, resulting from the oxidative coupling of hydroxycinnamates or tyrosine, are crucial for cell wall strength and architecture. osti.gov While peroxidases and laccases are known to catalyze these cross-linking reactions, the specific involvement of this compound in this process is an area of ongoing research. osti.gov

Participation in Plant Defense Mechanisms and Stress Responses

Stellacyanins are implicated in plant defense responses, particularly those involving redox reactions during primary defense. wikipedia.orgresearchgate.net Phytocyanins, in general, play an important role in plant development and stress resistance, including responses to abiotic stresses such as drought, salt, cold, and metal ion stress. cas.czfrontiersin.org Studies have shown that the expression of some phytocyanin genes, including those in the this compound subfamily, can be induced by stress conditions like aluminum stress and oxidative stress. cas.cz For instance, overexpression of a this compound-like protein (PtSC18) in Populus trichocarpa enhanced drought tolerance in transgenic Arabidopsis by improving water retention and reducing oxidative damage. nih.gov This suggests a role for this compound in mitigating stress-induced damage through mechanisms potentially involving its redox activity and influence on antioxidant capacity. mdpi.commdpi.com

Contribution to Lignin (B12514952) Formation Pathways

This compound is considered to be involved in lignin formation, a complex process crucial for providing structural support and defense against pathogens in plant cell walls. researchgate.netontosight.ai Lignin polymerization involves the localized action of enzymes like peroxidases and laccases, catalyzing the oxidative polymerization of monolignols. researchgate.netnottingham.ac.uk this compound, with its redox-active copper-binding domain and low redox potential, is hypothesized to aid in lignin synthesis or mediate the stress response related to lignification. mdpi.com Upregulated expression of blue copper proteins, which include stellacyanins, has been associated with higher lignin production in some plants, potentially as a counteractive response to heavy metal stress by strengthening the cell wall. mdpi.com

Potential Roles in Cell-to-Cell Signaling Transmission

Research suggests a possible role for this compound in cell-to-cell signaling transmission in plants. researchgate.netresearchgate.net Plants utilize systemic signaling pathways to transmit information about environmental changes or the presence of pathogens over long distances. youtube.com These pathways involve various signaling molecules and cascades. While the precise mechanism of this compound's involvement in this process is not fully elucidated, its potential participation in redox reactions and its location in or near the cell wall, a key interface for cell-to-cell communication, support this hypothesized function. youtube.commdpi.com

Hypothesized Functions in Photosynthetic Electron Transfer

Although plastocyanin is the primary copper-containing protein involved in photosynthetic electron transport in the thylakoid lumen of higher plants, a hypothesized function for this compound in photosynthetic electron transfer has been suggested. researchgate.netnih.govfrontiersin.org However, the available structural data suggest that stellacyanins might not be diffusible electron-transfer proteins participating in long-range electron-transfer processes like those in photosynthesis. nih.gov Instead, their involvement in redox reactions occurring during primary defense responses and/or lignin formation is considered more likely. nih.govscispace.com Further research is needed to clarify any potential, perhaps indirect, role of this compound in photosynthetic processes.

Phylogenetic Relationships and Evolutionary Conservation within Phytocyanins

This compound belongs to the phytocyanin family, which is a subclass of cupredoxins unique to plants. researchgate.net Phytocyanins are classified into distinct subfamilies based on characteristics such as copper ligand residues, spectroscopic and redox properties, glycosylation state, and domain organization. nih.govnih.gov These subfamilies include stellacyanins, plantacyanins, uclacyanins, and early nodulin-like proteins. mdpi.comnih.govebi.ac.uk Phylogenetic analysis of phytocyanin gene families in various plant species, such as Arabidopsis, rice, cotton, and poplar, reveals evolutionary relationships and conservation within and between subfamilies. mdpi.comnih.govnih.govcas.cz Stellacyanins are often found scattered in different phylogenetic clades, and their genes appear to have undergone expansion through mechanisms like segmental duplication. mdpi.comnih.govnih.gov Closely related phytocyanin proteins within the same subfamily often share similar conserved motifs, implying similar functions. nih.gov The presence of phytocyanins, including stellacyanins, across diverse plant lineages and the conservation of certain features highlight their evolutionary significance and important roles in plant biology. mdpi.comcas.cz

Emerging Research Directions and Future Perspectives

Integration of Advanced Structural and Spectroscopic Techniques

Advanced structural and spectroscopic techniques are crucial for gaining a deeper understanding of stellacyanin's copper center and its influence on electron transfer. While early studies utilized techniques like visible-ultraviolet spectroscopy and electron paramagnetic resonance (EPR) to characterize the copper site and differentiate this compound from other blue copper proteins like plastocyanin and azurin (B1173135), newer methods offer higher resolution and more detailed insights wikipedia.orgpnas.orgpnas.orgresearchgate.net.

Techniques such as X-ray Absorption Spectroscopy (XAS), Resonance Raman, and Magnetic Circular Dichroism (MCD), combined with EPR, have been employed to provide detailed electronic and geometric structural descriptions of the blue copper sites in wild-type this compound and its mutants researchgate.net. These studies have shown that the weakened axial interaction in this compound, due to the presence of a glutamine residue instead of the typical methionine, leads to a shorter and more covalent Cu-S(Cys) bond researchgate.netscispace.comnih.gov. This altered bonding is thought to be responsible for this compound's unique spectroscopic properties and its lower redox potential compared to other blue copper proteins wikipedia.orgresearchgate.netscispace.compsu.edu.

Future research will likely involve even more advanced techniques, such as time-resolved spectroscopy, to capture transient intermediates during electron transfer events. Cryo-electron microscopy (Cryo-EM) could potentially provide higher-resolution structural details of this compound, especially in complex with potential interaction partners, although obtaining high-resolution structures of small proteins can be challenging. Solid-state NMR could offer insights into the dynamics and local environment of the copper site and surrounding residues in different states. researchgate.net The integration of these techniques will be vital for correlating structural dynamics with electron transfer kinetics and understanding the factors that tune this compound's redox properties.

Multiscale Computational Modeling of this compound Interactions

Computational modeling plays a significant role in complementing experimental studies of this compound, providing atomic-level insights into its structure, dynamics, and interactions. Early computational efforts focused on constructing three-dimensional models based on homology with proteins like plastocyanin and cucumber basic protein, combined with spectroscopic data and energy minimization techniques nih.govnih.gov. These models helped in predicting the protein's folding and the arrangement of ligands around the copper center nih.govnih.gov.

More recent computational studies utilize advanced methods such as Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches to investigate the electronic structure of the copper site and predict spectroscopic properties and redox potentials researchgate.netpsu.edulu.selu.seacs.org. These calculations have been instrumental in understanding the effect of the axial glutamine ligand on the copper site geometry and electronic structure, explaining the observed spectroscopic characteristics researchgate.netlu.seacs.org. Multilevel calculations involving DFT and molecular mechanical potentials have been used to predict the geometric and electronic structure of the active sites of blue copper proteins, including this compound, and estimate their relative redox potentials psu.edu.

Future directions in computational modeling include more extensive multiscale simulations to study this compound's interactions with membranes or other proteins in a more physiological context. Molecular dynamics simulations can provide insights into the flexibility of the protein and how conformational changes might influence electron transfer. Advanced sampling techniques can be used to explore the energy landscape of this compound and its complexes. Furthermore, integrating computational predictions with experimental data through iterative cycles of modeling and validation will be crucial for refining our understanding of this compound's function.

Elucidation of Precise Physiological Electron Transfer Partners and Pathways

Despite being identified as an electron transfer protein, the precise physiological electron transfer partners and pathways of this compound in plants are not yet fully elucidated wikipedia.orgresearchgate.net. This compound is ubiquitous among vascular seed plants and is suggested to be involved in oxidative cross-linking reactions during cell wall formation, defense responses, and lignin (B12514952) formation wikipedia.orgresearchgate.net. It is also hypothesized to play a role in cell-to-cell signaling transmission researchgate.net.

Research suggests that blue copper proteins like this compound are generally involved in electron transfer reactions where the copper center cycles between the Cu(II) and Cu(I) oxidation states wikipedia.org. The highly solvent-exposed nature of the copper binding site in cucumber this compound, for instance, has been proposed to explain its unusually fast electron transfer rates with small inorganic complexes or electrodes scispace.comnih.gov. Site-directed mutagenesis and other techniques have indicated that the likely interaction surface for electron transfer partners is a hydrophobic area near the copper atom, surrounded by positively charged residues that interact with negatively charged regions on its partners researchgate.net.

Future research needs to focus on identifying the specific proteins or molecules that interact with this compound in vivo to facilitate electron transfer. Techniques such as protein-protein interaction studies (e.g., co-immunoprecipitation, yeast two-hybrid), coupled with mass spectrometry, can help identify potential partners. In situ studies using advanced microscopy techniques could visualize the localization and interaction of this compound within plant cells. Understanding the physiological context and identifying the natural redox partners will be critical for fully understanding this compound's biological function and its role in plant processes.

Applications in Bio-inspired Catalysis and Electron Transfer Systems

The unique electron transfer properties and relatively accessible copper site of this compound make it an interesting candidate for applications in bio-inspired catalysis and electron transfer systems scispace.comnih.gov. The field of bio-inspired chemistry aims to create synthetic systems that mimic the efficiency and selectivity of biological processes, including electron transfer and catalysis acs.orguc.edunih.govresearchgate.net.

This compound's ability to undergo redox reactions with small molecules and electrodes at fast rates, attributed to its solvent-accessible copper site, suggests its potential for integration into electrochemical devices or biosensors scispace.comnih.gov. Its relatively low redox potential compared to other blue copper proteins could be advantageous in certain applications wikipedia.orgpsu.edu.

Future research could explore the use of this compound or this compound-inspired model complexes as catalysts for various chemical transformations that involve electron transfer. This could include oxidation or reduction reactions relevant to fine chemistry or environmental applications researchgate.netopenaccessjournals.com. The protein scaffold of this compound could potentially be engineered to tune its catalytic activity or specificity. Furthermore, this compound could serve as a component in artificial electron transfer chains or bio-photovoltaic devices, leveraging its efficient electron transfer capabilities. Developing artificial metalloproteins based on the this compound structure is another promising avenue, aiming to create novel catalysts with tailored properties acs.orgnih.gov.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for isolating and purifying stellacyanin from natural sources?

  • Methodological Answer : this compound isolation typically involves homogenization of plant tissues (e.g., cucumber peel), followed by ammonium sulfate precipitation and ion-exchange chromatography. Purity is assessed via SDS-PAGE and UV-Vis spectroscopy to confirm the presence of the characteristic blue copper center (~600 nm absorbance). Ensure buffer compatibility (e.g., Tris-HCl, pH 7.4) to maintain protein stability during purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s copper-binding site, and how should they be applied?

  • Methodological Answer : UV-Vis spectroscopy identifies the type-1 copper center via its absorption maxima (~600 nm). Electron paramagnetic resonance (EPR) spectroscopy quantifies paramagnetic Cu(II) signals (g∥ ≈ 2.2, g⊥ ≈ 2.05). X-ray absorption spectroscopy (XAS) provides atomic-level resolution of copper coordination geometry. Always calibrate instruments using reference compounds (e.g., azurin) and report experimental conditions (temperature, buffer composition) to ensure reproducibility .

Q. What are the common experimental challenges in measuring this compound’s electron transfer kinetics, and how can they be mitigated?

  • Methodological Answer : Challenges include protein denaturation during redox cycling and interference from buffer components. Use anaerobic chambers to prevent oxidation, and employ mediators like potassium ferricyanide to stabilize redox states. Cyclic voltammetry with a gold electrode functionalized with self-assembled monolayers (SAMs) minimizes nonspecific adsorption. Validate kinetic data using stopped-flow spectroscopy under controlled pH and ionic strength .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported redox potentials of this compound across different experimental conditions?

  • Methodological Answer : Systematic variation of pH, ionic strength, and temperature must be tested while using a standardized reference electrode (e.g., Ag/AgCl). Compare results with computational models (e.g., density functional theory) to identify environmental influences on redox behavior. Statistical meta-analysis of published data (e.g., ANOVA) can highlight outliers or methodological inconsistencies. Replicate experiments using identical buffers and equipment to isolate variables .

Q. What computational strategies are optimal for modeling this compound’s electron transfer dynamics, and how should experimental data validate these models?

  • Methodological Answer : Molecular dynamics (MD) simulations coupled with quantum mechanics/molecular mechanics (QM/MM) can model electron transfer pathways. Validate predictions using mutagenesis studies (e.g., altering axial methionine residues) and transient absorption spectroscopy to measure rate constants. Cross-validate computational results with X-ray crystallography or cryo-EM structures to confirm conformational changes during electron transfer .

Q. How should researchers design experiments to investigate the role of this compound’s axial ligand flexibility in modulating its redox activity?

  • Methodological Answer : Employ site-directed mutagenesis to replace the axial methionine with non-coordinating residues (e.g., leucine) and compare redox potentials via potentiometry. Use circular dichroism (CD) spectroscopy to assess structural stability. Pair with molecular docking simulations to predict ligand-protein interactions. Control for solvent accessibility by varying buffer viscosity (e.g., glycerol addition) .

Q. What statistical approaches are recommended for analyzing discrepancies in this compound’s binding affinity data across different studies?

  • Methodological Answer : Apply multivariate regression to account for variables like pH, ionic strength, and temperature. Use Bland-Altman plots to assess inter-study variability and Cohen’s kappa coefficient for categorical data agreement. If outliers persist, conduct isothermal titration calorimetry (ITC) under standardized conditions to generate a reference dataset. Consult with statisticians to ensure rigorous power analysis .

Data Interpretation & Reporting

Q. How can researchers ensure reproducibility when documenting this compound’s interaction with artificial electron acceptors?

  • Methodological Answer : Report detailed protocols for acceptor synthesis (e.g., purity ≥95% via HPLC), storage conditions, and stoichiometric ratios. Use negative controls (e.g., apo-stellacyanin) to confirm specificity. Include raw data in supplementary materials (e.g., kinetic traces, titration curves) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What frameworks are recommended for critically evaluating the physiological relevance of in vitro this compound studies?

  • Methodological Answer : Compare in vitro redox potentials with in vivo cellular redox gradients (e.g., plant apoplastic pH). Use fluorescent probes (e.g., roGFP) to measure real-time redox states in plant tissues. Integrate transcriptomic data to correlate this compound expression levels with stress responses (e.g., oxidative stress). Discuss limitations of in vitro models in the context of compartmentalization and protein crowding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.